ddATP|AS -

ddATP|AS

Catalog Number: EVT-15272102
CAS Number:
Molecular Formula: C10H16N5O10P3S
Molecular Weight: 491.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ddATP|AS is classified as a dideoxynucleotide, which lacks the 3'-hydroxyl group found in standard deoxynucleotides. This absence is critical for its function as a chain terminator during DNA synthesis. The compound can be synthesized from commercially available nucleoside triphosphates through chemical modification processes, which introduce the azide group while maintaining the integrity of the nucleotide structure.

Synthesis Analysis

Methods of Synthesis

The synthesis of ddATP|AS generally involves several key steps:

  1. Starting Material: The process begins with deoxyadenosine triphosphate (dATP).
  2. Modification: The dATP undergoes modification to replace the 3'-hydroxyl group with an azide group. This can be achieved through various chemical reactions, including:
    • Nucleophilic Substitution: Utilizing azide reagents to replace the hydroxyl group.
    • Protective Group Strategies: Protecting other reactive sites on the nucleotide during modification to ensure specificity.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to isolate ddATP|AS from unreacted materials and byproducts.

Technical details regarding the reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of ddATP|AS comprises a ribose sugar, a phosphate group, and an adenine base with an azide substituent at the 3' position. This modification is crucial for its function in DNA synthesis.

  • Molecular Formula: C10H12N5O13P3
  • Molecular Weight: Approximately 407.2 g/mol
  • Structural Representation:
    ddATP AS=Adenine+Ribose+Phosphate+Azide\text{ddATP AS}=\text{Adenine}+\text{Ribose}+\text{Phosphate}+\text{Azide}

The presence of the azide group enables further chemical modifications, making it versatile for labeling purposes.

Chemical Reactions Analysis

Reactions Involving ddATP|AS

ddATP|AS participates in several key reactions:

  1. Incorporation into DNA: During DNA polymerization, ddATP|AS can be incorporated into growing DNA strands by DNA polymerases. Its lack of a 3'-hydroxyl group prevents further elongation.
  2. Click Chemistry: The azide group can participate in click chemistry reactions, allowing for conjugation with various biomolecules or fluorescent dyes.
  3. Labeling Applications: Due to its unique structure, ddATP|AS can be used in assays that require specific labeling of nucleic acids.

Technical details regarding reaction conditions (e.g., enzyme concentration, temperature) are essential for maximizing efficiency and specificity.

Mechanism of Action

Process and Data

The mechanism of action of ddATP|AS primarily revolves around its role as a chain terminator during DNA synthesis:

  1. Incorporation by Polymerase: When added to a reaction mixture containing a template strand and other nucleotides, ddATP|AS is incorporated into the growing DNA strand by DNA polymerase.
  2. Termination of Synthesis: Once incorporated, the absence of the 3'-hydroxyl group prevents further addition of nucleotides, effectively terminating DNA strand elongation at that point.
  3. Detection and Analysis: This property is exploited in sequencing methods where terminated fragments can be analyzed to determine the sequence of nucleotides in the original template.

Data from sequencing experiments demonstrate that ddATP|AS effectively terminates synthesis at specific points, allowing for accurate sequence determination.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common buffer solutions used in molecular biology.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: The azide group is reactive under specific conditions, allowing for further chemical modifications.

Relevant data regarding its stability and reactivity are crucial for handling and storage protocols in laboratory settings.

Applications

Scientific Uses

ddATP|AS has several significant applications in scientific research:

  1. Sanger Sequencing: Used extensively as a chain-terminating agent in traditional Sanger sequencing methods.
  2. DNA Labeling: Its unique azide functionality allows for specific labeling of nucleic acids in various assays.
  3. Enzymatic Synthesis: Facilitates the synthesis of long oligonucleotides through enzymatic methods that require precise control over nucleotide incorporation.

The versatility of ddATP|AS makes it an invaluable tool in molecular biology, particularly in genetic research and diagnostics.

Historical Context & Biochemical Role of Dideoxynucleotides

Evolution of Dideoxynucleotide Analogues in Molecular Biology

The development of dideoxynucleotide analogues represents a transformative advancement in molecular biology, enabling unprecedented access to genetic information. This journey began with foundational discoveries in nucleic acid biochemistry, including Arthur Kornberg's 1956 isolation of DNA polymerase, which provided the essential enzymatic tool for later sequencing innovations [10]. The critical breakthrough came in 1977 when Frederick Sanger introduced dideoxynucleotides (ddNTPs) as biochemical tools for DNA sequencing. Sanger's method exploited the chain-terminating properties of these synthetic nucleotides, which lack both 2' and 3' hydroxyl groups on the ribose sugar moiety, fundamentally differentiating them from natural deoxynucleotides [1] [6].

The scientific community rapidly adopted dideoxynucleotides due to their ability to generate length-defined DNA fragments when incorporated by DNA polymerase. Initial methodologies employed radioactive labeling and manual polyacrylamide gel electrophoresis, requiring four separate reactions (one for each ddNTP) to determine sequences. The 1980s witnessed revolutionary automation of Sanger sequencing through fluorescence labeling technologies, where each ddNTP (ddATP, ddCTP, ddGTP, ddTTP) carried a distinct fluorophore, enabling single-reaction sequencing and computerized data capture [6] [10]. This automation proved instrumental for the Human Genome Project (1990-2003), which relied heavily on fluorescent ddNTPs to decode human DNA. The project's success cemented ddNTPs as indispensable biochemical reagents that bridged classical molecular biology and modern genomics.

Table 1: Key Milestones in Dideoxynucleotide Development

YearMilestoneSignificance
1956Discovery of DNA polymerase (Kornberg)Provided enzymatic mechanism for DNA synthesis
1977Introduction of ddNTPs (Sanger)Enabled chain-termination sequencing methodology
1986Fluorescent ddNTP labelingAutomated sequencing with four-color detection
1990Human Genome Project launchLarge-scale application of ddNTP-based sequencing
2000sModified ddNTPs for NGSAzide/alkyne-functionalized ddNTPs for advanced applications

ddATP's Emergence as a Chain-Terminating Agent in DNA Polymerization

Among the four dideoxynucleotides, ddATP (2',3'-dideoxyadenosine-5'-triphosphate) emerged as a particularly crucial chain-terminating agent due to its specific biochemical properties. Structurally, ddATP features a hydrogen atom at both the 2' and 3' positions of its ribose ring, replacing the hydroxyl groups present in natural dATP. This modification creates a biochemical dead end during DNA synthesis – when DNA polymerase incorporates ddATP instead of dATP, the absence of the 3'-OH group prevents formation of the phosphodiester bond with the next incoming nucleotide [1] [2]. The incorporation event thus results in premature chain termination at positions complementary to thymine in the template strand.

The kinetic parameters governing ddATP incorporation reveal why it functions so effectively in sequencing applications. DNA polymerases exhibit only modest discrimination against ddATP compared to dATP, with incorporation efficiencies (Vmax/Km) typically within an order of magnitude of natural nucleotides. This relatively high incorporation probability ensures termination occurs frequently enough to generate fragments spanning all thymine positions in the template. The Taq DNA polymerase commonly used in cycle sequencing shows a particularly favorable kinetic profile for ddATP incorporation, making it ideal for Sanger methodologies [1] [6]. In practical sequencing applications, the optimal ddATP:dATP ratio must be carefully calibrated – too much ddATP causes excessive termination near primer sites, while too little yields insufficient fragments for detection [6].

Comparative Analysis of ddATP vs. Natural dNTPs in Enzymatic Systems

The structural divergence between ddATP and natural dATP profoundly influences their biochemical behavior across enzymatic systems. The defining distinction resides in the sugar moiety: natural dATP maintains a 3'-hydroxyl group essential for phosphodiester bond formation, while ddATP features hydrogen atoms at both the 2' and 3' positions. This seemingly minor chemical variation creates profound functional consequences – while dATP serves as a chain-elongating substrate, ddATP functions as a chain-terminating agent [1] [2].

Table 2: Structural and Functional Comparison of dATP vs. ddATP

CharacteristicdATPddATP
Chemical Structure2'-deoxyadenosine triphosphate2',3'-dideoxyadenosine triphosphate
3' PositionHydroxyl group (-OH)Hydrogen atom (-H)
Polymerization CapabilityAllows chain elongationCauses chain termination
Primary FunctionDNA synthesis substrateSequencing chain terminator
Incorporation EfficiencyHigh (natural substrate)Moderate (Vmax/Km ~10% of dATP)

Enzymatic studies reveal fascinating kinetic distinctions in how DNA polymerases handle these nucleotides. Research with Bacillus stearothermophilus DNA polymerase demonstrates that while the active site accommodates both nucleotides, the catalytic efficiency for correct dATP incorporation opposite thymine (kcat/Km ≈ 15 μM⁻¹min⁻¹) significantly exceeds that of ddATP (kcat/Km ≈ 1.5-3.0 μM⁻¹min⁻¹) [3] [7]. However, this discrimination varies substantially among polymerase families. Terminal deoxynucleotidyl transferase (TdT), a template-independent DNA polymerase involved in V(D)J recombination, exhibits exceptional affinity for ddATP with Ki values (1.3-2.9 μM) lower than Km values for natural dNTPs (7.3-35 μM) [3] [5]. This preferential binding likely stems from TdT's specialized biological function in generating immunological diversity through non-templated nucleotide addition.

The molecular recognition mechanisms differentiating ddATP from dATP involve specific interactions with polymerase active sites. Structural analyses reveal that while both nucleotides form nearly identical base-pairing interactions and triphosphate coordination, the absence of the 3'-OH in ddATP prevents metal ion coordination necessary for the nucleotidyl transfer reaction [7]. Additionally, the hydrophobic pocket surrounding the 3' position in many polymerases shows tighter interaction with the hydrogen atoms of ddATP compared to the polar environment preferred by the hydroxyl group of dATP. These subtle recognition differences explain both the incorporation efficiency and termination capability that make ddATP invaluable for sequencing applications.

Table 3: Kinetic Parameters of Nucleotide Incorporation in Enzymatic Systems

EnzymeTemplate BaseNucleotideKm (μM)Vmax (min⁻¹)Vmax/Km (μM⁻¹min⁻¹)
BF DNA PolymeraseTdATP1.01515
BF DNA PolymeraseTddATP1522.51.5
TdT (Calf Thymus)N/AdATP110-5900.14-0.730.0012-0.0013
TdT (Calf Thymus)N/AddATP1.3-2.9 (Ki)N/AN/A

Properties

Product Name

ddATP|AS

IUPAC Name

[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate

Molecular Formula

C10H16N5O10P3S

Molecular Weight

491.25 g/mol

InChI

InChI=1S/C10H16N5O10P3S/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18)/t6-,7+,28?/m0/s1

InChI Key

GKHYYEIUSLRFJG-GHUKLPSLSA-N

Canonical SMILES

C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

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